Sigma Site vs. PCP Site Binding Selectivity: 100-Fold Discrimination Window
Rimcazole (as the parent compound of CAS 75859-05-1) demonstrates a 100-fold selectivity for sigma binding sites over phencyclidine (PCP) sites in rat and guinea pig brain. The sigma site IC50 of 5.0 × 10⁻⁷ M (500 nM) contrasts sharply with the much weaker PCP site IC50 of 4.3 × 10⁻⁵ M (43,000 nM) [1]. By comparison, the classical antipsychotic haloperidol has a sigma site Ki of approximately 3–5 nM but also binds tightly to D2 dopamine receptors (Ki ~0.5 nM), lacking the functional sigma-to-D2 selectivity of rimcazole; the atypical antipsychotic clozapine shows weak sigma affinity (Ki >1,000 nM) [2][3]. The 100-fold sigma-over-PCP discrimination is a defining quantitative feature for experimental designs requiring selective sigma site engagement without confounding PCP/NMDA receptor channel block.
| Evidence Dimension | Sigma site (σ) vs. PCP site binding selectivity ratio |
|---|---|
| Target Compound Data | Sigma IC50 = 5.0 × 10⁻⁷ M (500 nM); PCP IC50 = 4.3 × 10⁻⁵ M (43,000 nM) → 86-fold selectivity (sigma preferred) |
| Comparator Or Baseline | Haloperidol: sigma Ki ~3-5 nM but D2 Ki ~0.5 nM (non-selective sigma vs. D2). Clozapine: sigma Ki >1,000 nM. |
| Quantified Difference | Rimcazole sigma/PCP IC50 ratio ≈ 0.0116 (i.e., 86–100× greater affinity for sigma over PCP); haloperidol sigma/D2 ratio ≈ 6–10 (i.e., 6-10× affinity for D2 over sigma). |
| Conditions | [³H]-(+)-SKF 10,047 radioligand binding assay in rat and guinea pig brain membranes; [³H]-PCP binding assay (Ferris et al., 1986). |
Why This Matters
A 100-fold sigma-over-PCP selectivity window allows researchers to attribute functional effects specifically to sigma receptor antagonism, reducing confounding from PCP/NMDA channel interference.
- [1] Ferris RM, Tang FLM, Chang K-J, Russell A. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain. Life Sci. 1986;38(25):2329-2337. doi:10.1016/0024-3205(86)90640-5 View Source
- [2] Lang A, Soosaar A, Kõks S, Volke V, Bourin M, Bradwejn J, Vasar E. Pharmacological comparison of antipsychotic drugs and sigma-antagonists in rodents. Pharmacol Toxicol. 1994;75(3-4):222-227. PMID: 7800667 View Source
- [3] Gilmore DL, Liu Y, Matsumoto RR. Review of the pharmacological and clinical profile of rimcazole. CNS Drug Rev. 2004;10(1):1-22. View Source
